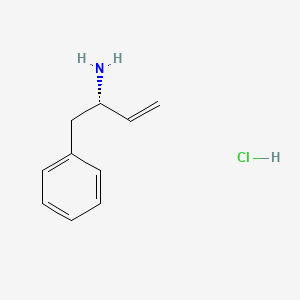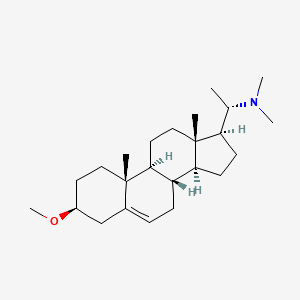
Pachyaximin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pachyaximine A is an alkaloid isolated from the herbs of Pachysandra axillaris . It possesses significant antibacterial activity against Escherichia coli, Staphylococcus aureus, Corynebacterium diphtheriae, and Corynebacterium pyrogenes .
Molecular Structure Analysis
Pachyaximine A has a molecular weight of 359.59 and its chemical formula is C24H41NO . The exact molecular structure might require more specific resources or databases for accurate information.
Wissenschaftliche Forschungsanwendungen
Anti-Östrogen-Bindungsstellen-Inhibitor
Pachyaximin A wurde als Inhibitor der Anti-Östrogen-Bindungsstelle (AEBS) gefunden . Dies bedeutet, dass es an die AEBS binden und ihre Funktion hemmen kann. Diese Eigenschaft macht es zu einem potenziellen Kandidaten für die Forschung zur Behandlung von Östrogen-bedingten Krankheiten wie bestimmten Arten von Brustkrebs .
Potenzierung der Antiöstrogenen Wirkung
Neben seiner Funktion als AEBS-Inhibitor wurde festgestellt, dass this compound die antiöstrogene Wirkung, die durch Tamoxifen in kultivierten Ishikawa-Zellen vermittelt wird, signifikant potenziert . Dies deutet darauf hin, dass es möglicherweise die Wirksamkeit von Antiöstrogenen Medikamenten wie Tamoxifen verbessern könnte .
Zytotoxizität
This compound zeigt zytotoxische Wirkungen . Dies bedeutet, dass es Zellen abtöten kann, was es zu einem potenziellen Kandidaten für die Forschung zur Behandlung von Krebs macht .
Steroidales Alkaloid
This compound ist ein steroidales Alkaloid . Steroidale Alkaloide sind eine Klasse von Verbindungen, die eine große Bandbreite an biologischen Aktivitäten aufweisen und von Interesse in der Medikamentenentwicklung sind .
Isolierung aus natürlichen Quellen
This compound kann aus natürlichen Quellen wie den Wurzeln von Sarcococca hookeriana isoliert werden . Dies macht es zu einem potenziellen Kandidaten für die Forschung in der Naturstoffchemie
Wirkmechanismus
The mechanism of action of Pachyaximine A is not fully understood. It is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, Pachyaximine A has been found to inhibit the activity of certain transcription factors, such as NF-κB, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of Pachyaximine A have been studied extensively in animal models. It has been found to have anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal properties. Additionally, Pachyaximine A has been found to have anti-viral activity in cell culture models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Pachyaximine A in laboratory experiments include its potency and its ability to target specific enzymes and transcription factors. Additionally, its chemical structure is relatively simple, making it easy to synthesize and manipulate. The limitations of using Pachyaximine A in laboratory experiments include its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
The future directions for the use of Pachyaximine A include further investigation into its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and infectious diseases. Additionally, further research into its mechanism of action and its biochemical and physiological effects is needed. Furthermore, further research into its potential as an anti-viral agent is needed. Finally, further research into the synthesis and manipulation of Pachyaximine A is needed to make it more accessible for laboratory experiments.
Synthesemethoden
Pachyaximine A is synthesized using a combination of chemical and enzymatic reactions. The chemical synthesis of Pachyaximine A involves the condensation of two molecules of p-aminobenzoic acid with two molecules of malonic acid. The resulting product is then subjected to a series of reactions, including oxidation, cyclization, and reduction, to produce the desired Pachyaximine A.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO/c1-16(25(4)5)20-9-10-21-19-8-7-17-15-18(26-6)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22H,8-15H2,1-6H3/t16-,18-,19-,20+,21-,22-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNBSFMIFOLVCM-MCTVSQGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: From which plant sources can Pachyaximine A be isolated?
A1: Pachyaximine A has been isolated from several plant species. The provided research highlights its presence in:
- Pachysandra procumbens: This plant was specifically investigated for compounds exhibiting antiestrogen-binding site (AEBS) inhibitory activity, and Pachyaximine A was among the active compounds isolated [].
- Pachysandra axillaris: This species yielded a diverse array of steroidal alkaloids, including Pachyaximine A, showcasing the rich chemical diversity within the Pachysandra genus [].
- Saracococca saligna: Pachyaximine A was identified as one of the alkaloids responsible for the antibacterial activity observed in extracts from this plant [].
Q2: Are there any studies investigating the structure-activity relationship (SAR) of Pachyaximine A?
A3: While the provided abstracts don't delve into specific SAR studies for Pachyaximine A, one study exploring antiestrogen-binding site inhibitors from Pachysandra procumbens identified several structurally related steroidal alkaloids, including Pachyaximine A []. This suggests that modifications to the steroidal backbone could impact its interaction with biological targets and potentially influence its activity. Further research focusing on synthesizing and evaluating Pachyaximine A analogs is needed to establish a comprehensive SAR profile.
Q3: What analytical techniques have been used to characterize and quantify Pachyaximine A?
A3: The research indicates the use of various techniques for isolation and characterization, including:
- Chromatography: Medium-pressure liquid chromatography (MPLC), silica gel column chromatography, and thin-layer chromatography (TLC) were employed for separating and purifying Pachyaximine A from complex plant extracts [].
- Spectroscopy: The research likely utilized spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation, although specific details were not provided [, ].
- High-performance liquid chromatography-mass spectrometry (HPLC-MS): This technique was employed to analyze the composition of the active extract containing Pachyaximine A [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

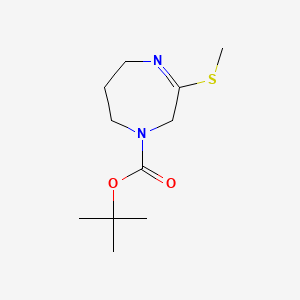

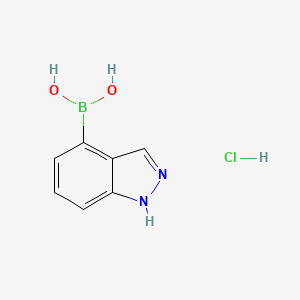
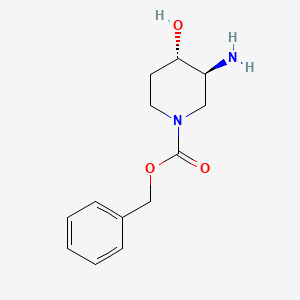
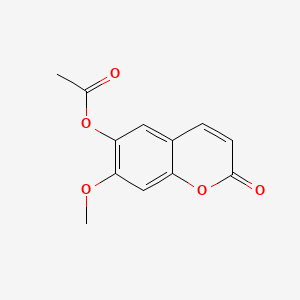



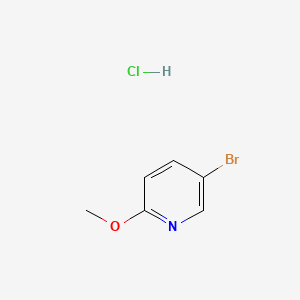
![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)

